2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol typically involves the fluorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by nucleophilic substitution and subsequent purification steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to the presence of multiple fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
IUPAC Name |
2-fluoro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHBLYVXXQFBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684523 |
Source
|
Record name | 2',4-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-28-3 |
Source
|
Record name | 2',4-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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